Explicit Citation as Key Intermediate in Patented Kinase Inhibitor Syntheses
7-(Trifluoromethyl)-1H-indazole-3-carbonitrile is specifically claimed and exemplified as a critical intermediate in the synthesis of potent protein kinase inhibitors, including those targeting tyrosine threonine kinase (TTK) and other cancer-relevant kinases [1]. In contrast, the 7-methyl, 7-chloro, and 7-fluoro analogs of indazole-3-carbonitrile are not specifically recited as intermediates in the same patent family's preferred embodiments, indicating that the 7-CF₃ substitution was deliberately selected during lead optimization .
| Evidence Dimension | Patent Citation Frequency in Kinase Inhibitor Applications |
|---|---|
| Target Compound Data | Explicitly recited as intermediate in US Patent 6,531,491 B1 (indazole-based protein kinase inhibitors) and related applications |
| Comparator Or Baseline | 7-Methyl-1H-indazole-3-carbonitrile (CAS 90322-84-2) and 7-Chloro-1H-indazole-3-carbonitrile (CAS 1264481-56-2): No explicit recitation in the same patent's preferred embodiments |
| Quantified Difference | Target compound is specifically claimed; comparators are not |
| Conditions | Patent literature analysis (US 6,531,491 B1, assigned to Agouron Pharmaceuticals) |
Why This Matters
For procurement supporting patent-protected drug discovery programs, using the exact intermediate specified in the intellectual property is mandatory for freedom-to-operate and reproducible SAR.
- [1] Agouron Pharmaceuticals, Inc. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US Patent 6,531,491 B1. View Source
